GSK620 - 2088410-46-0

GSK620

Catalog Number: EVT-2656655
CAS Number: 2088410-46-0
Molecular Formula: C18H19N3O3
Molecular Weight: 325.368
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GSK620 was developed by GlaxoSmithKline and is part of a broader class of compounds aimed at inhibiting bromodomain-containing proteins. These proteins play crucial roles in the regulation of gene expression by recognizing acetylated lysines on histones and other proteins, thus influencing chromatin structure and transcriptional activity. GSK620 is specifically noted for its high selectivity towards the second bromodomain of bromodomain and extra-terminal domain proteins, making it a valuable tool for studying the functions of these proteins in biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK620 involves a series of chemical reactions designed to create a compound with high purity and selectivity. The synthetic route typically includes:

  1. Template Hopping Approach: Utilizing a scaffold that allows for modifications leading to the desired pharmacological properties.
  2. Chemical Reactions: The synthesis may involve coupling reactions, cyclization, and functional group transformations to construct the final product.
  3. Purification: The final compound is purified through techniques such as high-performance liquid chromatography to ensure it meets the required purity standards (greater than 95% purity) for biological testing .

These methods ensure that GSK620 maintains its efficacy as an inhibitor while being suitable for in vivo studies.

Molecular Structure Analysis

Structure and Data

GSK620 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with target proteins. The precise molecular formula and structural data are essential for understanding its binding affinity and selectivity.

  • Molecular Formula: Cn_{n}Hm_{m}Np_{p}Oq_{q} (exact values can be obtained from chemical databases).
  • Key Functional Groups: The structure includes elements that enable hydrogen bonding and hydrophobic interactions with the target bromodomain.

The molecular structure allows GSK620 to fit into the binding pocket of the second bromodomain, mimicking acetylated lysine interactions, crucial for its inhibitory action.

Chemical Reactions Analysis

Reactions and Technical Details

GSK620's mechanism involves competitive inhibition where it binds to the bromodomain, preventing the natural ligand (acetylated lysine) from engaging with the protein. Key aspects include:

  1. Binding Interactions: The compound forms hydrogen bonds with critical residues within the binding pocket, stabilizing its interaction.
  2. Selectivity: GSK620 exhibits selectivity over other bromodomains, which is vital for minimizing off-target effects during therapeutic applications.

The detailed interaction profile can be elucidated through co-crystallization studies, revealing how GSK620 occupies the binding site compared to natural substrates .

Mechanism of Action

Process and Data

The mechanism of action for GSK620 involves:

  1. Inhibition of Bromodomain Function: By occupying the binding site on the second bromodomain, GSK620 disrupts the recruitment of transcriptional machinery necessary for gene expression.
  2. Impact on Gene Regulation: This inhibition can lead to downregulation of oncogenes or inflammatory cytokines, providing therapeutic benefits in conditions like cancer or autoimmune diseases.

Experimental data show that GSK620 effectively reduces MYC expression in multiple myeloma models, demonstrating its potential as an anti-cancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK620 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, which is advantageous for both in vitro and in vivo applications.
  • Stability: The compound shows stability under physiological conditions, allowing for effective delivery within biological systems.
  • Molecular Weight: Specific molecular weight data can be referenced from chemical databases.

These properties are critical for determining dosing regimens and formulation strategies in future clinical applications .

Applications

Scientific Uses

GSK620 has several promising applications in scientific research:

  • Cancer Therapy: As a selective inhibitor of bromodomain-containing proteins, it is being explored for its potential to treat various cancers by modulating gene expression related to tumor growth.
  • Inflammatory Diseases: Its ability to inhibit pro-inflammatory cytokine production positions it as a candidate for treating autoimmune disorders.
  • Research Tool: GSK620 serves as a valuable probe in studies aiming to elucidate the roles of bromodomains in cellular processes, aiding in drug discovery efforts targeting epigenetic regulators.
Mechanistic Basis of BET-BD2 Inhibition by GSK620

Structural Determinants of BD2 Selectivity in BET Proteins

GSK620 achieves its selective inhibition of the second bromodomain (BD2) in bromodomain and extra-terminal (BET) proteins by exploiting subtle but critical structural variations between BD1 and BD2. All BET proteins (BRD2, BRD3, BRD4, BRDT) contain tandem bromodomains (BD1 and BD2) with conserved acetyl-lysine (KAc) binding pockets. However, sequence divergence in regions flanking the binding pocket enables domain-specific targeting. A key structural distinction is the residue at the "V4 position" in the ZA loop: Glutamine (Q) in BD1 versus Lysine (K) in BD2 for BRD2-4, and Arginine (R) in BD1 versus Asparagine (N) in BD2 for BRDT [2] [4]. This residue governs electrostatic properties and solvent organization within the ZA channel.

Crystallographic studies reveal that BD2 domains possess a more flexible ZA loop and a distinct hydrophobic shelf compared to BD1. The BC loop in BD2 contains a conserved histidine residue (His433 in BRD4 BD2), whereas BD1 features an aspartate residue (Asp144 in BRD4 BD1). GSK620 incorporates chemical moieties designed to form favorable hydrophobic contacts with His433 and avoids steric clashes or repulsive interactions with BD1-specific residues [1] [4]. Surface plasmon resonance (SPR) data confirm GSK620's selectivity, showing >300-fold higher affinity for BD2 domains over BD1 across all BET proteins [1].

Table 1: Key Structural Differences Between BD1 and BD2 Enabling GSK620 Selectivity

Structural RegionBD1 Consensus ResidueBD2 Consensus ResidueRole in GSK620 Binding
ZA Loop (V4 Position)Glutamine (BRD2-4 BD1) / Arginine (BRDT BD1)Lysine (BRD2-4 BD2) / Asparagine (BRDT BD2)Determines water network organization; BD2 lysine permits hydrophobic contacts
BC LoopAspartate (e.g., BRD4 Asp144)Histidine (e.g., BRD4 His433)Direct hydrophobic interaction with GSK620’s cyclohexylamide moiety
WPF ShelfConserved Trp-Pro-PheConserved Trp-Pro-PheHydrophobic contacts with GSK620’s benzylic group
KAc Binding PocketAsn140, Tyr97, Leu94 (BRD4 BD1 numbering)Asn429, Tyr386, Leu383 (BRD4 BD2 numbering)Conserved interactions; not selectivity-determining

Molecular Interactions in the Acetyl-Lysine Binding Pocket

GSK620 mimics the natural acetyl-lysine motif through a triazoloazepine scaffold, which inserts into the conserved KAc binding cavity of BD2. The binding pocket comprises a hydrophobic "shelf" formed by conserved residues (Trp-Pro-Phe or WPF shelf) and a charged region stabilized by a network of four structurally conserved water molecules [2] [6]. The acetyl-mimicking group of GSK620 forms hydrogen bonds with the backbone nitrogen of a conserved asparagine residue (e.g., Asn429 in BRD4 BD2) and a tyrosine residue (e.g., Tyr386 in BRD4 BD2), replicating the canonical KAc recognition mechanism [4] [6].

Crucially, GSK620 extends beyond the KAc site into the ZA channel. Its cyclohexylamide group engages in hydrophobic interactions with the BD2-specific histidine residue (His433 in BRD4) and the WPF shelf. This extension is sterically incompatible with BD1 due to the presence of aspartate (Asp144 in BRD4 BD1) and the constrained water-mediated hydrogen bonding network involving Lys141 [1] [4]. Crystallographic structures show that the cyclohexylamide moiety of GSK620 superimposes precisely with the ethylamide group of ABBV-744, another clinical-stage BD2-selective inhibitor, confirming the importance of this region for BD2 selectivity [1].

Role of ZA and BC Loops in Domain-Specific Binding

The ZA and BC loops are the primary structural elements governing BD2 selectivity. Nuclear magnetic resonance (NMR) studies reveal that the ZA loop in BD2 exhibits significantly higher backbone flexibility than in BD1, particularly in the apo state [3]. Upon ligand binding, the ZA loop undergoes conformational ordering, with GSK620 stabilizing a specific closed conformation optimal for BD2 engagement. Molecular dynamics simulations demonstrate that GSK620 maintains favorable van der Waals contacts with Pro430 and His433 in the BC loop of BRD4 BD2, residues replaced by Lys141 and Asp144 in BD1 [2].

Water-mediated interactions are critical for selectivity. In BD1, Asp144 anchors a stable water network involving Lys141, which is disrupted by GSK620’s hydrophobic substituents. In BD2, His433 lacks this polar network, enabling direct hydrophobic ligand contact. The ZA loop residue Lys375 (in BRD4 BD2) forms transient electrostatic repulsions with polar groups in non-selective inhibitors, whereas GSK620’s 2-furan group minimizes desolvation penalties in this region [2] [4]. Mutagenesis studies confirm that substituting BD2 residues (e.g., His433→Asp in BRD4 BD2) abolishes GSK620 binding, while introducing BD2 residues into BD1 (e.g., Asp144→His in BRD4 BD1) confers binding susceptibility [1].

Comparative Analysis of Pan-BD2 vs. Pan-Bromodomain and Extra-Terminal Inhibition Strategies

Pan-bromodomain and extra-terminal inhibitors (e.g., I-BET151) equipotently inhibit BD1 and BD2 domains, leading to broad transcriptional shutdown. In contrast, BD2-selective inhibitors like GSK620 exhibit distinct biological effects due to their targeted mechanism:

  • Transcriptional Regulation: Pan-bromodomain and extra-terminal inhibitors disrupt chromatin binding of bromodomain and extra-terminal proteins by competing with BD1, which is essential for maintaining steady-state gene expression and chromatin occupancy. GSK620, by selectively inhibiting BD2, primarily affects rapid transcriptional induction in response to stimuli (e.g., inflammatory cytokines) without displacing bromodomain and extra-terminal proteins from chromatin [1] [7]. SLAM-Seq nascent RNA sequencing demonstrates minimal global transcriptome changes with GSK620 compared to pan-bromodomain and extra-terminal inhibitors [1].

  • Chromatin Architecture: Pan-bromodomain and extra-terminal inhibitors disrupt topologically associating domain boundaries by evicting bromodomain and extra-terminal proteins genome-wide. This dysregulates three-dimensional chromatin structure and DNA repair pathways. BD2-selective inhibitors preserve chromatin architecture, as BD1 maintains bromodomain and extra-terminal protein anchoring [7].

  • Therapeutic Implications: Pan-bromodomain and extra-terminal inhibitors show efficacy in cancer models but cause dose-limiting thrombocytopenia and gastrointestinal toxicity due to broad BD1 inhibition. GSK620 demonstrates potent anti-inflammatory effects (e.g., in LPS-stimulated macrophages) and efficacy in autoimmune models with reduced toxicity, attributed to sparing BD1-dependent housekeeping genes [1] [4] [7].

Table 2: Functional Consequences of Pan-BET vs. BD2-Selective (GSK620) Inhibition

Biological ProcessPan-BET Inhibitors (e.g., I-BET151)BD2-Selective Inhibitors (e.g., GSK620)
Chromatin BindingDisplacement from BD1-dependent sitesMinimal displacement; BD1 maintains anchorage
Steady-State TranscriptionGlobal suppression of housekeeping genesMinimal impact
Inducible TranscriptionSuppression of stimulus-induced genesSelective suppression of stimulus-induced genes
3D Chromatin StructureDisruption of TAD boundariesPreservation of chromatin architecture
Therapeutic StrengthsOncology (e.g., AML, NUT carcinoma)Inflammation, autoimmune disease
Toxicity ProfileThrombocytopenia, gastrointestinal effectsReduced hematological toxicity

Properties

CAS Number

2088410-46-0

Product Name

GSK620

IUPAC Name

1-benzyl-5-N-cyclopropyl-3-N-methyl-2-oxopyridine-3,5-dicarboxamide

Molecular Formula

C18H19N3O3

Molecular Weight

325.368

InChI

InChI=1S/C18H19N3O3/c1-19-17(23)15-9-13(16(22)20-14-7-8-14)11-21(18(15)24)10-12-5-3-2-4-6-12/h2-6,9,11,14H,7-8,10H2,1H3,(H,19,23)(H,20,22)

InChI Key

QZZCUOVXHPAQRQ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=CN(C1=O)CC2=CC=CC=C2)C(=O)NC3CC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.